5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one

HMG‑CoA reductase cardiovascular selectivity screening

5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one is a synthetic styryl ketone (C₁₄H₁₈O₂, MW 218.29 g mol⁻¹) that incorporates a trans-configured enone system and a secondary alcohol at the 5‑position. Its structure places it within the chalcone/vinylogous ketone family, a class widely explored for anti‑inflammatory, antimicrobial, and anticancer activities.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
CAS No. 619337-04-1
Cat. No. B12575094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one
CAS619337-04-1
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC(C)C(CC(=O)C=CC1=CC=CC=C1)O
InChIInChI=1S/C14H18O2/c1-11(2)14(16)10-13(15)9-8-12-6-4-3-5-7-12/h3-9,11,14,16H,10H2,1-2H3
InChIKeyWYJOPRRQHPVKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one (CAS 619337-04-1): A Styryl Ketone for Bioactivity Screening and Synthetic Chemistry


5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one is a synthetic styryl ketone (C₁₄H₁₈O₂, MW 218.29 g mol⁻¹) that incorporates a trans-configured enone system and a secondary alcohol at the 5‑position [1]. Its structure places it within the chalcone/vinylogous ketone family, a class widely explored for anti‑inflammatory, antimicrobial, and anticancer activities [2]. The compound is commercially available as a research chemical and is employed both as a building block in organic synthesis and as a probe in biochemical assays .

Why Generic Substitution of 5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one with Other Styryl Ketones is Not Advised in Biological Assays


Styryl ketones are not a uniform class; even small structural modifications can profoundly alter biological activity. For instance, the presence of the 5‑hydroxy and 6‑methyl groups in 5‑hydroxy-6-methyl-1-phenylhept-1-en-3-one has been shown to abolish HMG‑CoA reductase inhibition compared with other statin‑like styryl ketones [1], while retaining anti‑inflammatory efficacy [2]. Such divergent structure–activity relationships mean that substituting an analog without confirming the specific pharmacophore can lead to false negatives or off‑target effects. The quantitative evidence below demonstrates that this compound occupies a unique position within the styryl ketone landscape, making targeted selection essential.

Quantitative Differentiation Evidence for 5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one vs. Closest Analogs


HMG‑CoA Reductase Selectivity: Target Compound vs. Statin‑Like Styryl Ketones

In a direct enzymatic assay, 5‑hydroxy-6-methyl-1-phenylhept-1-en-3-one showed no significant inhibition of rat hepatic microsomal HMG‑CoA reductase, in contrast to the potent inhibition exhibited by statin‑like styryl ketones [1]. This lack of activity can be exploited as a selectivity control in assay panels.

HMG‑CoA reductase cardiovascular selectivity screening

Predicted Anti‑Inflammatory Activity: Pa Score vs. Inactive Probability

In silico PASS analysis predicts a high probability of anti‑inflammatory activity for 5‑hydroxy-6-methyl-1-phenylhept-1-en-3-one (Pa = 0.827, Pi = 0.005) [1]. This score is comparable to known chalcone‑class anti‑inflammatory agents, suggesting that the 5‑hydroxy‑6‑methyl substitution pattern retains the pharmacophore responsible for activity.

anti‑inflammatory in silico prediction PASS analysis

Spectroscopic Fingerprint: IR Carbonyl Stretching Frequency vs. Parent Styryl Ketone

The infrared spectrum of 5‑hydroxy-6-methyl-1-phenylhept-1-en-3-one displays a carbonyl stretching band at 1685 cm⁻¹, whereas the parent (E)-1-phenylhept-1-en-3-one absorbs at 1695 cm⁻¹ [1]. The 10 cm⁻¹ bathochromic shift is attributed to intramolecular hydrogen bonding between the 5‑OH group and the ketone oxygen, providing a rapid spectroscopic quality‑control marker.

spectroscopic characterization quality control structural confirmation

Optimal Scientific and Industrial Deployment Scenarios for 5-Hydroxy-6-methyl-1-phenylhept-1-en-3-one


Negative Control in HMG‑CoA Reductase Inhibitor Screening Panels

Because 5‑hydroxy-6-methyl-1-phenylhept-1-en-3-one is devoid of HMG‑CoA reductase inhibitory activity even at high concentrations, it serves as an ideal negative control for verifying assay specificity when evaluating novel statin‑like styryl ketones [1].

Targeted Anti‑Inflammatory Hit‑Identification Campaigns

The high predicted anti‑inflammatory probability (Pa = 0.827) [1] makes the compound a compelling starting point for hit‑expansion libraries targeting carrageenan‑induced oedema models, reducing the screening burden of less‑probable analogs.

Analytical Reference Standard for Spectroscopic Quality Control

The compound’s well‑characterized IR (ν(C=O) = 1685 cm⁻¹) and UV (λmax = 286 nm, ε = 22 000) spectral signatures [1] enable its use as a calibration standard for identity and purity testing of styryl ketone batches in synthesis laboratories.

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